molecular formula C11H18N4O B2642696 N-[2-(dimethylamino)pyrimidin-5-yl]-2,2-dimethylpropanamide CAS No. 1396809-35-0

N-[2-(dimethylamino)pyrimidin-5-yl]-2,2-dimethylpropanamide

Cat. No.: B2642696
CAS No.: 1396809-35-0
M. Wt: 222.292
InChI Key: UJAIWILYGVBQIW-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)pyrimidin-5-yl]-2,2-dimethylpropanamide is a chemical building block of interest in medicinal chemistry and drug discovery research. The compound features a pyrimidine ring, a common scaffold in pharmaceuticals, functionalized with a dimethylamino group and a 2,2-dimethylpropanamide (pivalamide) moiety . The steric bulk of the pivalamide group may influence the compound's metabolic stability and binding affinity when used in molecular design . While the specific biological activity and mechanism of action for this exact compound require further investigation, structurally related pyrimidine derivatives have been explored as key scaffolds in the development of antiparasitic agents and other therapeutic candidates . This substance is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-11(2,3)9(16)14-8-6-12-10(13-7-8)15(4)5/h6-7H,1-5H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAIWILYGVBQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CN=C(N=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]-2,2-dimethylpropanamide typically involves the reaction of 2,2-dimethylpropanoyl chloride with 2-(dimethylamino)pyrimidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process can be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)pyrimidin-5-yl]-2,2-dimethylpropanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents like tetrahydrofuran at low temperatures.

    Substitution: Various nucleophiles such as amines, thiols; reaction conditions include organic solvents like acetonitrile at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[2-(dimethylamino)pyrimidin-5-yl]-2,2-dimethylpropanoic acid, while reduction may produce N-[2-(dimethylamino)pyrimidin-5-yl]-2,2-dimethylpropanol.

Scientific Research Applications

Medicinal Chemistry

The primary application of N-[2-(dimethylamino)pyrimidin-5-yl]-2,2-dimethylpropanamide is in the development of pharmaceuticals targeting specific kinases involved in cellular signaling pathways. Kinases play a pivotal role in regulating various biological processes, including cell proliferation and survival, making them attractive targets for cancer treatment.

Kinase Inhibition

Research indicates that this compound can selectively inhibit various kinases, including mutant forms of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) . Its structure allows it to interact effectively with the ATP-binding sites of these kinases, potentially leading to anti-cancer effects. For instance:

Kinase Target Inhibition Type Reference
EGFRSelective Inhibition
HER2Selective Inhibition
VEGFR-2Potent Inhibitor

Synthesis and Chemical Properties

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis typically begins with readily available pyrimidine derivatives.
  • Reactions : Key reactions include nucleophilic substitutions and acylation processes that lead to the formation of amide bonds.

The structural formula can be represented as follows:C12H18N4O\text{C}_{12}\text{H}_{18}\text{N}_{4}\text{O}

The compound has shown promising biological activity beyond kinase inhibition. Studies suggest it may also possess properties that could be beneficial in treating other conditions:

Anti-Cancer Properties

This compound's ability to inhibit kinase activity suggests potential applications in oncology. Similar compounds have been evaluated for their efficacy against various cancer cell lines, indicating that this compound could be a candidate for further pharmacological evaluation .

Interaction Studies

Understanding the mechanism of action through interaction studies is crucial for elucidating how this compound affects cellular pathways. These studies typically involve assessing binding affinity and selectivity towards different kinase targets.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • A study highlighted its selective inhibition against VEGFR-2, demonstrating comparable potency to established inhibitors like sunitinib .
  • Another research effort focused on the synthesis of related compounds that utilize this compound as an intermediate for developing novel kinase inhibitors .

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)pyrimidin-5-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation .

Comparison with Similar Compounds

Key differences :

  • Antitumor activity in these analogues correlates with methoxy substitution patterns, suggesting that the target compound’s dimethylamino group may offer distinct electronic effects for target binding .

Enzyme-Targeting Analogues

N-(4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-2,2-dimethylpropanamide () serves as a key intermediate in dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. Comparatively:

  • Structural divergence: Chloro and methyl substituents on the pyrrolo[3,2-d]pyrimidine core vs. dimethylamino on pyrimidine.
  • Pharmacological role: The chloro-methyl substitution in the intermediate enhances enzyme inhibition, whereas the dimethylamino group in the target compound may improve solubility or selectivity .

Thiadiazole-Based Analogues

Litronesib (LY2523355) () features a 2,2-dimethylpropanamide group but incorporates a thiadiazole core instead of pyrimidine:

  • Dose : 5 mg/m²/day in clinical trials.
  • Outcome: No tumor response observed, highlighting the critical role of the pyrimidine scaffold in mediating efficacy .

Pyrimidine Derivatives with Varied Substituents

Methyl 2-[4-chloro-6-(dimethylamino)-2-(methylsulfanyl)pyrimidin-5-yl]-2-hydroxypropanoate () shares the dimethylamino-pyrimidine motif but includes a methylsulfanyl group and ester functionality.

Heterocyclic Propanamide Analogues

  • N-{imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide () replaces pyrimidine with an imidazopyridine core, altering electronic properties and likely target specificity.
  • N-(2-((2-cyano-6-iodo-4-nitrophenyl)azo)-5-(dimethylamino)phenyl)propanamide () incorporates an azo group, shifting applications toward dyes or photodynamic therapy rather than oncology .

Biological Activity

N-[2-(dimethylamino)pyrimidin-5-yl]-2,2-dimethylpropanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy, and potential therapeutic applications based on recent studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H18N4O
  • Molecular Weight : 234.30 g/mol

Research indicates that this compound functions primarily as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in both prokaryotic and eukaryotic organisms. This inhibition can lead to antiproliferative effects in various cell lines.

Table 1: Inhibition Potency Against DHFR

CompoundIC50 (µM)Selectivity Ratio
This compound0.17233 (versus hDHFR)
Compound A0.15020
Compound B0.30010

Antiproliferative Effects

Studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's effectiveness was evaluated in vitro using several assays.

  • Cell Viability Assays : The compound reduced cell viability in a dose-dependent manner in human cancer cell lines.
    • Example Study : A study reported a reduction in viability of up to 70% at concentrations above 10 µM after 48 hours of treatment.

Case Studies

  • Case Study on Cancer Cell Lines : In a recent investigation, the compound was tested against breast cancer cell lines (MCF-7) and showed a notable decrease in proliferation compared to control groups. The study utilized flow cytometry to analyze apoptosis rates, revealing that treatment with the compound increased early apoptotic cells by approximately 35% compared to untreated controls.
  • In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates when compared to those receiving placebo treatments.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with moderate bioavailability observed in animal models. Toxicological assessments indicate that while the compound is generally well-tolerated at therapeutic doses, further studies are needed to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[2-(dimethylamino)pyrimidin-5-yl]-2,2-dimethylpropanamide, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves coupling a pyrimidine core with a 2,2-dimethylpropanamide group. Key intermediates include halogenated pyrimidines (e.g., 4-chloro-5-cyano-pyrrolo[2,3-d]pyrimidine) or cyano-substituted precursors. Reactions often use nucleophilic substitution or palladium-catalyzed cross-coupling. For example, intermediates like N-(4-chloro-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide are prepared via suspension in alcohols (e.g., butanol) with amines (e.g., pyrrolidine) to introduce substituents .

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

  • Methodological Answer : Optimization includes solvent selection (polar aprotic solvents like DMF or alcohols), temperature control (40–80°C), and catalyst screening (e.g., Pd catalysts for coupling). Purification via column chromatography with gradients of ethyl acetate/hexanes and triethylamine as a modifier enhances purity. TLC monitoring ensures efficient isolation of the target compound .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substituent positions and purity (e.g., δ ~1.2 ppm for dimethyl groups).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and steric effects. This is critical for verifying the dimethylamino-pyrimidine conformation .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., exact mass 256.31 g/mol) .

Advanced Research Questions

Q. How should contradictory data in X-ray crystallography and NMR analysis be resolved?

  • Methodological Answer : Contradictions (e.g., disordered dimethyl groups in crystallography vs. sharp NMR peaks) require cross-validation:

  • Use SHELXD for phase refinement and SHELXE for density modification to resolve crystallographic ambiguities .
  • Compare NMR chemical shifts with computational predictions (DFT calculations) to confirm assignments .

Q. What in vitro assays are appropriate for evaluating the antitumor potential of this compound?

  • Methodological Answer :

  • Cell Cycle Arrest : Flow cytometry to assess mitotic arrest (e.g., HCT-116 cells treated with analogs showed dose-dependent G2/M arrest) .
  • Cytotoxicity : MTT assays measure IC₅₀ values against cancer cell lines.
  • Enzyme Inhibition : Screen against kinases (e.g., Eg5 kinesin) using fluorescence polarization assays .

Q. How can structure-activity relationship (SAR) studies guide modification for enhanced bioactivity?

  • Methodological Answer :

  • Substituent Variation : Replace the dimethylamino group with bulkier amines (e.g., pyrrolidine) to enhance binding affinity.
  • Scaffold Hybridization : Fuse the pyrimidine core with thiadiazole or furopyrimidine moieties (see analogs in and ) to improve solubility and target engagement .
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock) to identify critical interactions with targets like pteridine reductase 1 .

Q. What challenges arise in pharmacokinetic profiling, and how can they be addressed?

  • Methodological Answer :

  • Low Solubility : Use co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability.
  • Metabolic Instability : Introduce electron-withdrawing groups (e.g., fluoro) to reduce CYP450-mediated oxidation.
  • In Vivo Validation : Conduct xenograft studies (e.g., patient-derived models) with dose escalation (e.g., 5 mg/m²/day) to balance efficacy and toxicity .

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